Phosphorane, ethylidenetriphenyl-
Overview
Description
Phosphorane, ethylidenetriphenyl- is an organophosphorus compound with the molecular formula C20H19P. It is a member of the phosphorane family, characterized by a phosphorus atom bonded to four substituents, including a carbon atom double-bonded to another carbon atom.
Preparation Methods
Phosphorane, ethylidenetriphenyl- can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
Chemical Reactions Analysis
Phosphorane, ethylidenetriphenyl- is primarily known for its role in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction involves the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide . Common reagents used in these reactions include aldehydes, ketones, and solvents such as tetrahydrofuran (THF) or diethyl ether . The major products formed are alkenes and triphenylphosphine oxide.
Scientific Research Applications
Phosphorane, ethylidenetriphenyl- has several applications in scientific research. In chemistry, it is widely used in the synthesis of alkenes through the Wittig reaction. This reaction is valuable for constructing carbon-carbon double bonds, which are essential in the synthesis of complex organic molecules . In biology and medicine, phosphorane compounds have been explored for their potential use in drug development and as intermediates in the synthesis of biologically active molecules . Additionally, in the industrial sector, these compounds are used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of phosphorane, ethylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide . The reaction proceeds through a concerted mechanism, where the phosphorus atom in the phosphorane acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone .
Comparison with Similar Compounds
Phosphorane, ethylidenetriphenyl- can be compared to other phosphorane compounds such as methylenetriphenylphosphorane and butylidenetriphenylphosphorane. These compounds share similar structures, with a phosphorus atom bonded to three phenyl groups and a carbon atom double-bonded to another carbon atom. the substituents on the carbon atom can vary, leading to differences in reactivity and applications . For example, methylenetriphenylphosphorane is commonly used in the Wittig reaction to introduce methylene groups, while butylidenetriphenylphosphorane is used for introducing butylidene groups .
Properties
IUPAC Name |
ethylidene(triphenyl)-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19P/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQYFBSGBOKZKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169982 | |
Record name | Phosphorane, ethylidenetriphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-88-7 | |
Record name | Phosphorane, ethylidenetriphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorane, ethylidenetriphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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